
Dicyclohexyl 4,4'-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate): is a complex organic compound with the molecular formula C26H38N2O6 This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two oxobutenoate groups through cyclohexyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) typically involves the reaction of 2,5-dimethylpiperazine with cyclohexyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: Its structure can be modified to create probes for investigating biological pathways .
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The piperazine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
- Dicyclohexyl 4,4’-(1,4-piperazinediyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
Uniqueness: The uniqueness of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) lies in its specific substitution pattern on the piperazine ring and the presence of cyclohexyl groups. These structural features impart distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
91480-84-1 |
|---|---|
Formule moléculaire |
C26H38N2O6 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
cyclohexyl 4-[4-(4-cyclohexyloxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H38N2O6/c1-19-17-28(24(30)14-16-26(32)34-22-11-7-4-8-12-22)20(2)18-27(19)23(29)13-15-25(31)33-21-9-5-3-6-10-21/h13-16,19-22H,3-12,17-18H2,1-2H3 |
Clé InChI |
NOUUNZHRQHXOTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CN1C(=O)C=CC(=O)OC2CCCCC2)C)C(=O)C=CC(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


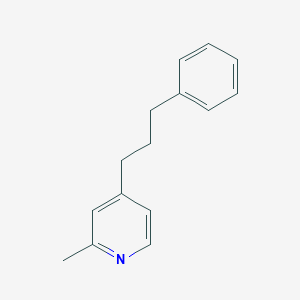
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
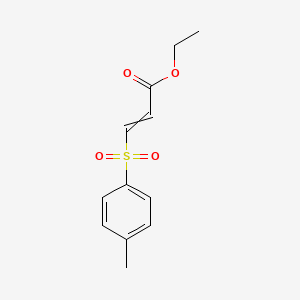
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
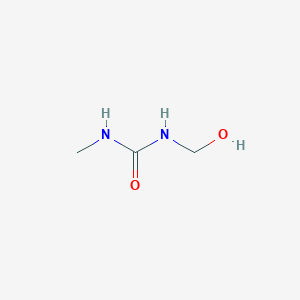
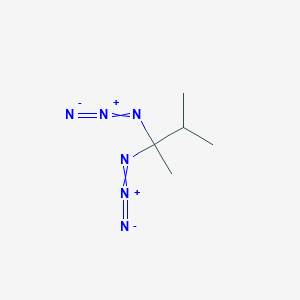
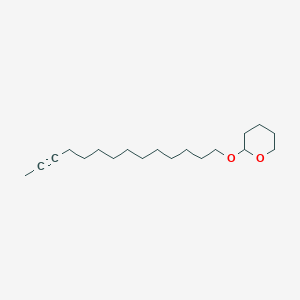
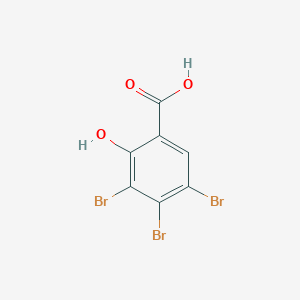
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
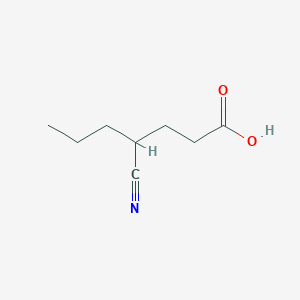
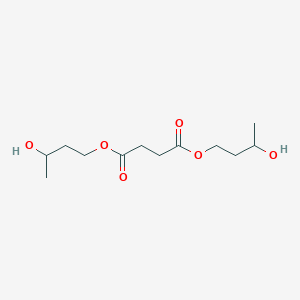
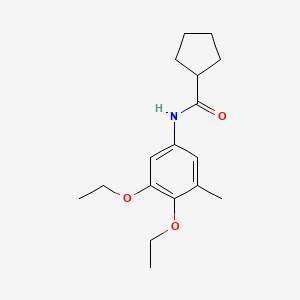

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
